molecular formula C20H18O5 B10969874 9-(1,3-benzodioxol-5-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

9-(1,3-benzodioxol-5-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No.: B10969874
M. Wt: 338.4 g/mol
InChI Key: PXRHMNRRSKOBEG-UHFFFAOYSA-N
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Description

9-(1,3-Benzodioxol-5-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a xanthene-1,8-dione derivative characterized by a fused 1,3-benzodioxole substituent at the 9-position of the xanthene core. The compound belongs to a class of polycyclic molecules known for their diverse pharmacological activities, including antioxidant, antimicrobial, and anticancer properties.

Properties

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

IUPAC Name

9-(1,3-benzodioxol-5-yl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione

InChI

InChI=1S/C20H18O5/c21-12-3-1-5-15-19(12)18(20-13(22)4-2-6-16(20)25-15)11-7-8-14-17(9-11)24-10-23-14/h7-9,18H,1-6,10H2

InChI Key

PXRHMNRRSKOBEG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C3=C(O2)CCCC3=O)C4=CC5=C(C=C4)OCO5)C(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(1,3-benzodioxol-5-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxole moiety, which can be synthesized from catechol and formaldehyde under acidic conditions. The xanthene core is then constructed through a series of cyclization reactions involving appropriate precursors and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

9-(1,3-Benzodioxol-5-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the xanthene core.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups .

Scientific Research Applications

9-(1,3-Benzodioxol-5-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(1,3-benzodioxol-5-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular pathways. The benzodioxole moiety can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Antioxidant Activity

  • Hydroxyl Group Position : 3',4'-Dihydroxyphenyl derivatives (e.g., compound 2 in ) exhibited 87% DPPH radical scavenging, whereas 2',3'-dihydroxy isomers showed 20% lower activity, highlighting the critical role of substituent positioning .

Antiproliferative Activity

  • Halogen Effects : Bromine at the 2'-position (compound 6) demonstrated superior cytotoxicity (IC₅₀ < 20 μM) against HeLa and HEpG2 cells compared to chloro or methyl groups .
  • Combined Substituents : Derivatives with mixed substituents (e.g., 3-chloro/methoxy in compound 4k) showed synergistic effects, with IC₅₀ values comparable to doxorubicin in preliminary assays .

Antimicrobial Activity

  • Triazole-Modified Derivatives : Click chemistry-derived compounds (e.g., 6i, 6f) displayed broad-spectrum activity against E. coli, S. aureus, and C. albicans, with MIC values ≤25 μg/mL .

Biological Activity

9-(1,3-benzodioxol-5-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a compound of interest due to its potential therapeutic applications. This compound belongs to a class of xanthene derivatives that exhibit various biological activities including antioxidant, anti-inflammatory, and anticancer properties. This article synthesizes current research findings on its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C31H33NO4C_{31}H_{33}NO_{4} with a complex structure characterized by multiple functional groups that contribute to its biological activity. The synthesis typically involves the reaction of dimedone with 1,3-benzodioxole-5-carbaldehyde and p-toluidine in aqueous conditions .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have shown that this compound can inhibit the production of reactive oxygen species (ROS) in various cell lines. For instance:

  • In macrophage cells stimulated by rotenone, the compound demonstrated a reduction in mitochondrial superoxide production with relative fluorescence intensity (RFI) values indicating strong antioxidant efficacy compared to controls .

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory potential. It has shown promise in modulating inflammatory responses by:

  • Reducing the expression of pro-inflammatory cytokines such as IL-6 and PGE2 in human macrophage-derived cells when treated with lipopolysaccharide (LPS) stimuli .
  • The anti-inflammatory effects were quantified using standard assays that measured cytokine levels post-treatment.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties:

  • In vitro assays have indicated cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Case Studies

Several case studies have been documented highlighting the therapeutic potential of this compound:

  • Case Study on Antioxidant Efficacy :
    • A study conducted on RAW264.7 macrophage cells demonstrated that treatment with the compound significantly reduced oxidative stress markers compared to untreated controls. The results showed a dose-dependent response where higher concentrations led to greater reductions in oxidative stress indicators .
  • Case Study on Anti-inflammatory Mechanism :
    • In a model of acute inflammation induced by LPS in vitro, the administration of this compound resulted in decreased levels of inflammatory mediators. This suggests its potential as a therapeutic agent in managing inflammatory diseases .

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